Cas no 1001330-07-9 (3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline)
![3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline structure](https://www.kuujia.com/scimg/cas/1001330-07-9x500.png)
3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline Chemical and Physical Properties
Names and Identifiers
-
- 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline
- 3,8-Bis(3,4-(ethylenedioxy)thien-2-yl)-1,10-phenanthroline
- DTXSID60857032
- 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10- phenanthroline
- 1001330-07-9
- 3,8-BIS({2H,3H-THIENO[3,4-B][1,4]DIOXIN-5-YL})-1,10-PHENANTHROLINE
- CS-0110901
-
- Inchi: InChI=1S/C24H16N2O4S2/c1-2-14-8-16(24-22-18(12-32-24)28-4-6-30-22)10-26-20(14)19-13(1)7-15(9-25-19)23-21-17(11-31-23)27-3-5-29-21/h1-2,7-12H,3-6H2
- InChI Key: NNNJFZNRZQYNOQ-UHFFFAOYSA-N
- SMILES: C1=CC2=CC(=CN=C2C3=NC=C(C=C13)C4=C5C(=CS4)OCCO5)C6=C7C(=CS6)OCCO7
Computed Properties
- Exact Mass: 460.05500
- Monoisotopic Mass: 460.05514934g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 2
- Complexity: 632
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 119Ų
Experimental Properties
- PSA: 119.18000
- LogP: 5.78240
3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181541-1g |
3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline |
1001330-07-9 | 95+% | 1g |
¥3999 | 2023-04-17 | |
Chemenu | CM277609-1g |
3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline |
1001330-07-9 | 95% | 1g |
$728 | 2023-01-20 | |
Alichem | A019145402-1g |
3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline |
1001330-07-9 | 95% | 1g |
$721.14 | 2023-09-04 | |
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | OM315634-1g |
3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline |
1001330-07-9 | 95% | 1g |
¥2000 | 2023-11-08 |
3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline Related Literature
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
Additional information on 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline
Research Briefing on 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline (CAS: 1001330-07-9)
3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline (CAS: 1001330-07-9) is a conjugated organic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique electronic and structural properties. This compound, characterized by its phenanthroline core and thienodioxin substituents, exhibits promising applications in areas such as organic electronics, photodynamic therapy, and as a potential therapeutic agent. Recent studies have focused on its synthesis, characterization, and biological evaluation, shedding light on its multifaceted utility.
The synthesis of 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline involves a series of palladium-catalyzed cross-coupling reactions, which have been optimized to improve yield and purity. Advanced spectroscopic techniques, including NMR, UV-Vis, and mass spectrometry, have been employed to confirm its structure and purity. The compound's extended π-conjugation system contributes to its strong absorption in the visible region, making it a candidate for use in optoelectronic devices and as a photosensitizer in photodynamic therapy.
In the context of medicinal chemistry, recent investigations have explored the compound's potential as an anticancer agent. Preliminary in vitro studies have demonstrated its ability to intercalate DNA and induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism of action appears to involve the generation of reactive oxygen species (ROS) upon photoactivation, highlighting its dual role as a chemotherapeutic and photodynamic agent. Further studies are underway to evaluate its selectivity and toxicity profiles in vivo.
Beyond its therapeutic potential, 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline has also been investigated for its application in organic light-emitting diodes (OLEDs) and photovoltaic cells. Its high electron affinity and charge transport properties make it a suitable candidate for use as an electron-transporting material in these devices. Recent advancements in device fabrication have shown improved efficiency and stability when incorporating this compound, paving the way for its commercialization in the electronics industry.
In conclusion, 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline (CAS: 1001330-07-9) represents a versatile compound with significant potential in both biomedical and electronic applications. Ongoing research aims to further elucidate its mechanisms of action, optimize its synthesis, and explore its utility in diverse fields. The integration of this compound into therapeutic and technological platforms holds promise for future innovations in chemical biology and materials science.
1001330-07-9 (3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline) Related Products
- 1861177-43-6(Sodium 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfinate)
- 512795-91-4(N-(4-Fluorophenyl)-1-phenylcyclopentane-1-carboxamide)
- 2229135-77-5(1-(3-bromopropyl)-2-ethynylbenzene)
- 59581-77-0(Benzoic acid, 2-(4-propylbenzoyl)-)
- 486422-08-6(3-Boronobenzenesulfonamide, pinacol ester)
- 923986-64-5(Benzene, 1-(ethylsulfonyl)-5-fluoro-2,4-dinitro-)
- 1987681-60-6(methyl (2R)-3-amino-2-{(tert-butoxy)carbonylamino}propanoate hydrochloride)
- 2755718-67-1(1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene)
- 1006858-87-2(N-(1-Cyclopentyl-1H-tetrazol-5-yl)methyl-3-(4-nitrophenyl)-2-propenamide)
- 1192019-96-7(5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole)




